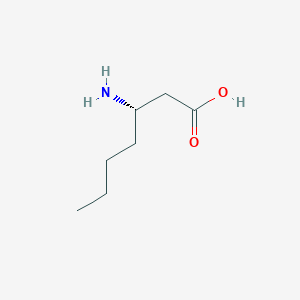

(3S)-3-aminoheptanoic acid

Description

Significance of Beta-Amino Acid Architectures in Chemical Biology and Organic Synthesis

Beta-amino acids are crucial building blocks in the development of pharmaceuticals and agrochemicals. researchgate.net Their unique structure, where the amino group is attached to the second carbon atom from the carboxyl group, imparts valuable properties. When incorporated into peptides, β-amino acids can create stable secondary structures and provide resistance to enzymatic degradation, a significant advantage in drug design. researchgate.netmdpi.com This stability makes them key components in creating peptidomimetics, which mimic natural peptides but have improved therapeutic properties. mdpi.com The presence of β-amino acids in complex natural products contributes to structural diversity and unique biological functions. rsc.org Consequently, there is considerable interest in the synthesis of β-amino acid derivatives as they are fundamental to preparing biologically active peptides and small molecule pharmaceuticals. nih.gov

The Importance of Chirality in Beta-Amino Acid Derivatives

Chirality, or the "handedness" of a molecule, is a critical factor in the function of β-amino acid derivatives. The specific stereochemistry of these molecules dramatically influences their biological activity. Enantioselectively defined β-amino acids are vital in drug development, molecular recognition, and studies of biomolecular structure and function. hilarispublisher.com The precise three-dimensional arrangement of atoms in a chiral molecule determines how it interacts with other chiral molecules in biological systems, such as enzymes and receptors. tandfonline.com This specificity is why the enantioselective synthesis of β-amino acids—the ability to produce one enantiomer over the other—is a significant area of research in organic chemistry. hilarispublisher.comwustl.edu The development of methods to synthesize enantiomerically pure β-amino acids is crucial for advancing their application in medicinal chemistry. tandfonline.com

Detailed Research Findings on (3S)-3-aminoheptanoic acid

This compound is a chiral β-amino acid with the chemical formula C₇H₁₅NO₂. enaminestore.com Its structure consists of a seven-carbon chain (heptanoic acid) with an amino group at the third carbon, with the "S" designation indicating the specific stereochemistry at this chiral center.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 161596-37-8 | enaminestore.comchemicalbook.com |

| Molecular Weight | 145.20 g/mol | enaminestore.com |

| Molecular Formula | C₇H₁₅NO₂ | enaminestore.com |

| SMILES | CCCCC@HCC(=O)O | enaminestore.com |

| InChI Key | PHOMBNRVJNRAAP-LBPRGKRZSA-N |

The synthesis of chiral β-amino acids like this compound is a key focus in organic synthesis. Various methods have been developed to achieve high enantioselectivity. These include catalytic asymmetric approaches that involve the formation of carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds. hilarispublisher.com For instance, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds represents a modern strategy to produce enantioenriched β-amino acid derivatives. nih.gov Another approach involves the use of chiral isoxazolines as intermediates to access different types of β-amino acids with high selectivity. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.2 g/mol |

IUPAC Name |

(3S)-3-aminoheptanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

FUENJGFCFZKXBX-LURJTMIESA-N |

SMILES |

CCCCC(CC(=O)O)N |

Isomeric SMILES |

CCCC[C@@H](CC(=O)O)N |

Canonical SMILES |

CCCCC(CC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3s 3 Aminoheptanoic Acid and Stereoisomers

Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, bypassing the need for resolving racemic mixtures. These strategies are often more atom-economical and efficient. Various catalytic asymmetric approaches have been developed for β-amino acids, involving the formation of carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds with high stereocontrol. hilarispublisher.com

One effective strategy for asymmetric synthesis involves the use of chiral precursors, which can be sourced from the "chiral pool" of naturally occurring molecules or synthesized separately. These methods transfer the stereochemistry of the starting material to the final product.

A common approach is the use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. For instance, chiral enolates derived from oxazolidinones can be reacted with electrophiles to create new stereocenters with high diastereoselectivity. researchgate.net N-acyloxyiminium ions, generated from nitrones, can react with boron or titanium(IV) enolates bearing chiral auxiliaries to produce optically active β-amino acids. researchgate.net The choice between a boron or titanium enolate can even lead to a reversal of diastereoselectivity, allowing for the synthesis of different stereoisomers. researchgate.net

Alternatively, a substrate-controlled asymmetric synthesis can start from a commercially available chiral molecule. A relevant example is the synthesis of (R)-3-aminooctanoic acid from (S)-1-octyn-3-ol. researchgate.net This process involves converting the chiral alcohol into a protected propargylic amine with a complete inversion of configuration, followed by transformation of the alkyne into a carboxylic acid. researchgate.net A similar pathway could be envisioned for (3S)-3-aminoheptanoic acid starting from a corresponding chiral C7 precursor. Chiral sugars have also been shown to mediate the enantioselective synthesis of amino acid precursors. nih.gov

Table 1: Examples of Chiral Precursor Strategies for β-Amino Acid Synthesis

| Chiral Precursor/Auxiliary Type | Reaction Type | Key Features |

|---|---|---|

| Chiral Oxazolidinones | Enolate Alkylation | High diastereoselectivity; auxiliary is cleaved and can be recovered. researchgate.net |

| Chiral Enolates (Boron or Titanium) | Addition to N-Acyloxyiminium Ions | Can produce optically active β-amino acids; diastereoselectivity can be reversed by changing the metal. researchgate.net |

| (S)-1-octyn-3-ol | Substrate-Controlled Synthesis | Conversion of a chiral alcohol to a chiral amine with inversion of configuration. researchgate.net |

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. These methods aim to control the relative configuration of newly formed stereocenters in relation to existing ones.

One powerful technique is the conjugate addition of chiral lithium amides to α,β-unsaturated esters. This approach has been used to synthesize various β-amino acid derivatives with excellent diastereoselectivity. researchgate.net Another established method is the iodolactonization of compounds like (S)-3-N-Cbz-4-pentenoic acid, which proceeds in a highly diastereoselective manner to form a cis-iodo-lactone intermediate. researchgate.net This intermediate can then be further functionalized to create syn-γ-hydroxy-β-amino acids. researchgate.net

Three-component condensation reactions, often catalyzed by a Lewis acid, can also be highly diastereoselective. For example, the reaction of an aldehyde, benzylamine, and a specific ketene (B1206846) silyl (B83357) acetal (B89532) can yield syn-α-hydroxy-β-amino esters with high diastereoselection and yield without the need to isolate intermediates. nih.gov Computational modeling can be employed to investigate the origin of the observed diastereoselectivity in such reactions. nih.gov

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. acs.org Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. researchgate.netd-nb.info

Transaminases, particularly ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines and β-amino acids from their corresponding keto-acid precursors. researchgate.net For this compound, this would involve the amination of 3-oxoheptanoic acid. Advances in protein engineering have significantly broadened the substrate scope of these enzymes. researchgate.net Cascade reactions combining ω-TAs with other enzymes, such as lipases, can overcome challenges like the instability of β-keto acid substrates. researchgate.net

Lipases, such as Candida antarctica lipase (B570770) A and B, are also pivotal in the synthesis of enantiomeric β-amino acids, primarily through the kinetic resolution of racemic substrates. hilarispublisher.comresearchgate.net Other enzymes employed in the synthesis of chiral β-amino acids include penicillin acylase, aminoacylase, and phenylalanine aminomutase. hilarispublisher.comresearchgate.net

Table 2: Selected Biocatalytic Methods for Chiral β-Amino Acid Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |

|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric Amination | β-keto esters/acids | High enantioselectivity for producing (S)- or (R)-amines. researchgate.net |

| Lipase (e.g., Candida antarctica) | Enantioselective Acylation (Resolution) | Racemic β-amino esters | Excellent enantioselectivity (E >100) allows for efficient separation of enantiomers. hilarispublisher.comresearchgate.net |

| Penicillin Acylase | Enantioselective Hydrolysis/Acylation | N-phenylacetyl-β-amino acids | Can be used to produce enantiomerically pure β-amino acids. hilarispublisher.com |

Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture (a 50:50 mix of enantiomers), a resolution step is necessary to isolate the desired enantiomer. libretexts.org

A classic chemical method is the formation of diastereomeric salts. libretexts.org A racemic mixture of an amino acid is reacted with a pure chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orgunizin.org This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties like solubility, allowing them to be separated by fractional crystallization. libretexts.orgunizin.org After separation, the desired enantiomer of the amino acid is recovered by hydrolyzing the salt. google.com

Enzymatic resolution is another powerful technique. As mentioned previously, enzymes like lipases or acylases can selectively act on one enantiomer in a racemic mixture. hilarispublisher.comlibretexts.org For example, an acylase can selectively hydrolyze the N-acyl group from the L-isomer of a racemic N-acyl-amino acid, leaving the D-isomer unreacted. libretexts.orggoogle.com The resulting free L-amino acid and the unreacted N-acyl-D-amino acid can then be easily separated.

Chromatographic methods using a chiral stationary phase (CSP) can also separate enantiomers directly. google.com Alternatively, the racemate can be derivatized with a chiral agent to form diastereomers, which can then be separated using standard chromatography techniques. google.com

Innovative Methodologies in Beta-Amino Acid Functionalization

Further modification of the β-amino acid scaffold allows for the creation of novel and structurally diverse derivatives. Innovative catalytic methods have been developed to functionalize specific positions on the molecule.

Forming new carbon-carbon bonds at the β-position (the C3 position in heptanoic acid) is a key strategy for synthesizing more complex amino acids. chiroblock.comorganic-chemistry.org

One of the most powerful methods is the Michael-type conjugate addition. This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. hilarispublisher.com For example, the enantioselective conjugate addition of organometallic reagents to nitro acrylates is a versatile route to β2-amino acids. chiroblock.com Similarly, the addition of dialkylzinc reagents to acrylates, catalyzed by a chiral phosphoramidite (B1245037) ligand, can form the β-C-C bond with high enantioselectivity. hilarispublisher.com

More recently, palladium-catalyzed C(sp³)–H functionalization has emerged as a transformative strategy. researchgate.net This technique allows for the direct coupling of alkyl groups at the β-methylene position of an amino acid derivative. Using a directing group, such as 8-aminoquinoline, a palladium catalyst can selectively activate a specific C-H bond, enabling its reaction with partners like alkyl iodides to form a new C-C bond. researchgate.net This approach provides new retrosynthetic pathways for synthesizing complex amino acids from simpler precursors like alanine. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-3-aminooctanoic acid |

| (S)-1-octyn-3-ol |

| 3-oxoheptanoic acid |

| 8-aminoquinoline |

| Alanine |

| Benzylamine |

| Candida antarctica lipase A |

| Candida antarctica lipase B |

| Evans oxazolidinone |

| Ketene silyl acetal |

| Mandelic acid |

| N-acyloxyiminium ion |

| Penicillin acylase |

| Phenylalanine aminomutase |

| Phosphoramidite |

| Tartaric acid |

Stereocontrolled Introduction of the Amino Group

The critical step in the synthesis of this compound is the establishment of the stereocenter at the C3 position. Various advanced strategies have been developed to achieve this with high stereocontrol. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches.

One prominent strategy involves the asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. This method directly establishes the C-N bond at the β-position. For instance, the conjugate addition of amines or their equivalents to hept-2-enoic acid derivatives, mediated by chiral catalysts, can provide the desired (S)-enantiomer. researchgate.net Organocatalysis, employing chiral Brønsted acids or bases, has emerged as a powerful tool for such transformations, offering an alternative to metal-based catalysts. nih.gov

Another effective approach is the stereoselective reductive amination of a β-keto acid, specifically 3-oxoheptanoic acid or its ester derivatives. researchgate.net This can be achieved using chiral catalysts or by employing biocatalytic methods. researchgate.net Transaminases, for example, are enzymes that can catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity. researchgate.netnih.gov This biocatalytic approach is advantageous due to its high specificity and operation under mild reaction conditions. researchgate.net

The use of chiral auxiliaries represents a classic and reliable method for stereocontrol. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. wikipedia.org For example, an Evans oxazolidinone auxiliary can be acylated with heptanoyl chloride, and the resulting imide can undergo stereoselective α-functionalization. rsc.org While not a direct amination, this allows for the introduction of a functional group that can later be converted to an amine. A more direct method involves attaching the auxiliary to a glycine (B1666218) or acetate (B1210297) enolate equivalent, followed by alkylation with a pentyl halide. organic-chemistry.orgresearchgate.net Subsequent removal of the auxiliary reveals the chiral β-amino acid. wikipedia.org

A synthesis route analogous to that for 3-aminohexanoic acid involves creating an oxathiazinane intermediate from a sulfamate-tethered olefin. An enantioselective intramolecular aza-Michael reaction, catalyzed by a chiral guanidine, can form the heterocyclic intermediate with high stereocontrol. chemrxiv.org Subsequent ring-opening and functional group manipulations would lead to the desired product.

Finally, resolution of a racemic mixture of 3-aminoheptanoic acid is a viable, albeit less elegant, strategy. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as (-)-ephedrine, followed by separation through fractional crystallization. researchgate.net Enzymatic resolution, where an enzyme selectively acts on one enantiomer of the racemate, is also a powerful technique.

| Strategy | Description | Key Reagents/Catalysts | References |

| Asymmetric Conjugate Addition | Addition of a nitrogen nucleophile to an α,β-unsaturated ester. | Chiral metal complexes (Rh, Ru), Organocatalysts | researchgate.nethilarispublisher.com |

| Stereoselective Reductive Amination | Conversion of a β-keto ester to a β-amino ester. | Chiral catalysts, Transaminases (enzymes) | researchgate.netresearchgate.netnih.gov |

| Chiral Auxiliary Control | A temporary chiral group directs the stereoselective reaction. | Evans oxazolidinones, Camphorsultam, Pseudoephedrine | wikipedia.orgrsc.orgresearchgate.net |

| Asymmetric Hydrogenation | Reduction of a chiral enamine precursor. | Chiral Rhodium or Ruthenium phosphine (B1218219) complexes | hilarispublisher.com |

| Kinetic Resolution | Separation of enantiomers from a racemic mixture. | Chiral resolving agents (e.g., (-)-ephedrine), Enzymes | researchgate.net |

Protective Group Chemistry and Deprotection Strategies

The synthesis of this compound inherently involves the management of two reactive functional groups: the amino group and the carboxylic acid. Protective group chemistry is therefore essential to prevent unwanted side reactions and to ensure the regioselectivity of synthetic transformations. researchgate.netnih.gov

Amino Group Protection: The amino group is nucleophilic and readily undergoes acylation, alkylation, and oxidation. Common protecting groups for the amino function include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable to a wide range of reaction conditions but is easily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).

Cbz Group: The Cbz group is typically installed using benzyl (B1604629) chloroformate (CbzCl). Its key advantage is its stability to acidic and basic conditions. Deprotection is most commonly achieved via catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C), which cleaves the Cbz group to yield the free amine, toluene, and carbon dioxide. chemrxiv.org This method is clean and efficient.

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or benzyl ester, to prevent its acidic proton from interfering with base-mediated reactions and to block its nucleophilic character after deprotonation.

Alkyl Esters (Methyl, Ethyl): Formed via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of acid) or by reaction with an alkyl halide in the presence of a base. They are typically removed by saponification (hydrolysis) using a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup.

Benzyl Ester (Bn): This group is particularly useful as it can be removed under the same hydrogenolysis conditions used for Cbz group removal, allowing for simultaneous deprotection of both the N-terminus and C-terminus in a single step. chemrxiv.org

A synthetic sequence for a similar β-amino acid, 3-aminohexanoic acid, illustrates these strategies. In this synthesis, both Cbz and benzyl protecting groups were used. The final step involved stirring the protected precursor with Pd/C under a hydrogen atmosphere. chemrxiv.org This single reaction simultaneously reduced a double bond and removed both the Cbz and benzyl groups, yielding the final amino acid. chemrxiv.org

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Deprotection | References |

| Amino | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA), HCl | nih.gov |

| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | H₂, Pd/C (Hydrogenolysis) | chemrxiv.org |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | MeOH or EtOH, H⁺ (acid) | LiOH, NaOH (Saponification) | researchgate.net |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, H⁺ | H₂, Pd/C (Hydrogenolysis) | chemrxiv.org |

Scalability and Efficiency in Synthetic Protocols

Many academic syntheses of β-amino acids rely on multi-step procedures that may employ expensive chiral auxiliaries or rare-metal catalysts, which can be prohibitive for large-scale production. nih.gov For example, methods using stoichiometric amounts of a chiral auxiliary require additional steps for its attachment and removal, increasing process complexity and waste generation. wikipedia.org While effective, these routes may not be economically viable on an industrial scale.

Catalytic methods are inherently more attractive for scalability. Asymmetric hydrogenation and reductive amination, for instance, use only a small amount of a chiral catalyst to generate large quantities of the desired product. researchgate.nethilarispublisher.com While the initial cost of catalysts like those based on rhodium or ruthenium can be high, their efficiency and the high enantioselectivities achieved often justify the expense. hilarispublisher.com

Biocatalytic methods, such as those using transaminases, are increasingly recognized for their scalability and green credentials. researchgate.net These reactions are typically run in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. The high specificity of enzymes often leads to very high enantiomeric excess (ee) and simplifies purification. researchgate.netnih.gov

A synthetic route developed for the analogous 3-aminohexanoic acid highlights a potentially scalable process. chemrxiv.org This route involves a Wittig olefination followed by a one-pot catalytic hydrogenation to reduce a double bond and remove two protecting groups simultaneously. chemrxiv.org Catalytic hydrogenation is a well-established and highly scalable industrial process. The efficiency of this "one-pot" deprotection significantly improves the process mass intensity by reducing the number of steps and purification procedures.

Ultimately, the most scalable and efficient protocol for this compound would likely involve a catalytic asymmetric synthesis from simple, inexpensive starting materials. A route that minimizes the number of discrete steps, avoids cryogenic conditions, and utilizes robust, recyclable catalysts would be ideal for industrial-scale production.

** 3s 3 Aminoheptanoic Acid As a Versatile Chiral Building Block**

Applications in the Synthesis of Complex Organic Molecules

The unique structural features of (3S)-3-aminoheptanoic acid, namely its chirality and the presence of both an amino and a carboxylic acid group, render it a highly useful starting material for the synthesis of a variety of complex organic molecules.

Incorporation into Peptides and Peptidomimetics

The incorporation of β-amino acids like this compound into peptide sequences is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. nih.govacs.org Peptides composed of or containing β-amino acids often exhibit increased stability against enzymatic degradation by proteases, a common limitation of natural peptide-based drugs. chiroblock.com The additional carbon in the backbone of β-amino acids can induce unique secondary structures, such as various helices (14-helix) and turns, which are different from the typical α-helices and β-sheets found in proteins. hilarispublisher.comscirp.org

This structural diversity allows for the fine-tuning of a peptide's three-dimensional shape, which is crucial for its biological activity, such as binding to specific receptors or enzymes. acs.org For example, the introduction of β-amino acids has been used to develop antagonists for integrin receptors, which are involved in cell adhesion processes. nih.gov The specific folding patterns induced by β-amino acids enable the creation of peptidomimetics that can target protein-protein interactions or act as agonists or antagonists for G-protein-coupled receptors (GPCRs). acs.org

A derivative of 3-aminoheptanoic acid, (3S)-3,7-bis({[(tert-butoxy)carbonyl]amino})heptanoic acid, serves as a valuable intermediate for synthesizing peptidomimetics and other bioactive molecules due to its protected amino groups and defined stereochemistry. The hydrophobic and flexible nature of the heptanoic acid chain can also be exploited. For instance, 6-aminohexanoic acid, a similar ω-amino acid, is used as a flexible linker in peptide structures to modify hydrophobicity and improve properties like cellular penetration. mdpi.com By analogy, this compound can be used to introduce a flexible, hydrophobic segment into a peptide chain, potentially enhancing its interaction with biological membranes.

Role in Natural Product Total Synthesis

While direct examples of the incorporation of this compound into the total synthesis of a specific natural product are not prominently documented, the use of β-amino acid motifs is a critical aspect of many complex natural products possessing significant biological activity. chiroblock.com These include antibiotics like the malacidins and anticancer agents such as cryptophycins. chiroblock.comnih.gov The total synthesis of such molecules often requires the enantioselective preparation of non-proteinogenic amino acid building blocks, including various β-amino acids. nih.gov

For instance, the total synthesis of pipecolidepsin A, a cytotoxic marine natural product, involved the challenging construction of several unusual amino acid residues, including a (2R,3R,4S)-4,7-diamino-2,3-dihydroxy-7-oxoheptanoic acid. nih.gov This highlights the importance of heptanoic acid derivatives in constructing complex natural products. The strategies developed for the synthesis of such complex structures often rely on the availability of versatile chiral precursors. mdpi.comnih.gov Methodologies for creating β-amino acids, such as the homologation of α-amino acids or asymmetric additions to imines, are crucial for accessing the building blocks needed for these total syntheses. researchgate.net Therefore, this compound represents a potential starting material or key intermediate in synthetic routes targeting natural products that contain a seven-carbon amino acid fragment.

Precursor in the Generation of Enantiopure Intermediates

Chiral, non-racemic β-amino acids are highly valuable as precursors for the synthesis of other enantiomerically pure molecules. hilarispublisher.com The stereocenter in this compound can be used to direct the formation of new stereocenters or to be incorporated into a larger chiral molecule. Enantiopure β-amino acids are key starting materials for a variety of biologically active compounds, including β-lactam antibiotics. researchgate.net

One common application is the use of a chiral amino acid to synthesize other, more complex amino acids. For example, (R)-α-aminoadipic acid, which is readily available on a large scale, serves as a versatile chiral pool building block for the synthesis of various unusual D-amino acids and (R)-pipecolic acid derivatives. nih.gov Similarly, this compound can serve as a starting point for creating a range of other enantiopure compounds. Its functional groups—the amine and the carboxylic acid—can be chemically modified in numerous ways while preserving the original stereochemistry. Asymmetric synthesis strategies often rely on such readily available chiral precursors to build molecular complexity efficiently. nih.govnih.gov For instance, methods have been developed for the asymmetric synthesis of α-substituted β-amino acids starting from simpler β-amino acids like β-alanine, using a chiral auxiliary. acs.org This demonstrates the principle by which this compound could be elaborated into more complex, enantiopure intermediates for use in drug discovery and development. researchgate.net

Utility in Asymmetric Induction and Chiral Auxiliary Development

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. Amino acids and their derivatives are frequently used as chiral auxiliaries due to their natural chirality, availability, and robustness. ingentaconnect.comresearchgate.net

While the use of this compound itself as a chiral auxiliary is not widely reported, the principles of using amino-acid-based auxiliaries are well-established. For example, pseudoephedrine, an amino alcohol, is a highly effective chiral auxiliary for the stereoselective synthesis of α-substituted β-amino acids from β-alanine. acs.orgnih.gov In this method, the β-amino acid is first coupled to the pseudoephedrine auxiliary to form an amide. The auxiliary then directs the stereoselective addition of an alkyl group to the α-carbon. Finally, cleavage of the amide bond releases the new, enantiomerically enriched α-substituted β-amino acid and allows for the recovery of the auxiliary. acs.org

Other chiral auxiliaries derived from amino acids include Evans oxazolidinones and those based on pyroglutamic acid, which are used to control stereochemistry in aldol (B89426) reactions, alkylations, and other carbon-carbon bond-forming reactions. researchgate.netresearchgate.net The effectiveness of these auxiliaries relies on their ability to create a rigid, sterically defined environment around the reaction center, favoring one approach of the incoming reagent over the other. wikipedia.orgresearchgate.net Given its defined stereocenter, this compound or its derivatives (e.g., the corresponding amino alcohol) have the potential to be developed into new chiral auxiliaries for asymmetric synthesis.

Design of Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand which parts of the molecule are essential for its biological activity. acs.org This knowledge is then used to design new analogs with improved potency, selectivity, or pharmacokinetic properties. As a chiral building block, this compound provides a scaffold that can be systematically modified for SAR studies.

Derivatives of this compound can be synthesized by modifying its three key features: the carboxylic acid, the amino group, and the n-butyl side chain at the C3 position.

Carboxylic Acid Modification: The carboxyl group can be converted into amides, esters, or other functional groups. For instance, in a study on neocrotocembraneic acid, the carboxylic acid was amidated with a library of different amines to produce derivatives with varying antiproliferative activities. mdpi.com

Amino Group Modification: The amino group can be acylated or alkylated. This is a common strategy in SAR studies, as seen in the development of betulinic acid derivatives where a dimethylsuccinyl group was added to an amino function, leading to potent anti-HIV activity. core.ac.uk

Side Chain Modification: The n-butyl group can be altered in length, branching, or by introducing rings or heteroatoms to probe the steric and electronic requirements of a biological target.

By creating a library of such analogs and evaluating their biological effects, researchers can build a detailed SAR model, guiding the rational design of more effective therapeutic agents. mmsl.czresearchgate.net

Biological Relevance and Natural Product Chemistry of Beta Amino Acids

Occurrence of Beta-Amino Acids in Natural Product Biosynthesis

Beta-amino acids are not as common as their alpha-analogs, but they are found in a variety of natural products, both in their free form and as part of larger molecules like peptides. nih.gov Their biosynthesis is achieved through various enzymatic pathways, including the rearrangement of the amino group from the alpha to the beta position of an α-amino acid, decarboxylation, and transamination of β-keto acyl intermediates. rsc.org These unique building blocks are critical for the synthesis of characteristic macromolecules, often contributing to the formation of macrocyclic structures. rsc.org

Integration into Macrocyclic Peptides and Related Structures (e.g., Laxaphycins, Lobocyclamides)

A significant role for β-amino acids is their incorporation into macrocyclic peptides, particularly those produced by cyanobacteria. nih.gov These peptides are often synthesized by non-ribosomal peptide synthetases (NRPS) which may work in conjunction with polyketide synthases (PKS), allowing for the insertion of fatty amino acids into the peptide sequence. nih.govmdpi.com This process results in complex structures containing a mix of proteinogenic and non-proteinogenic amino acids. nih.gov

Laxaphycins are a class of cyclic lipopeptides that exemplify this integration. They are characterized by having either 11 or 12 amino acid residues and typically include a long-chain fatty β-amino acid. frontiersin.org For instance, different laxaphycins incorporate β-aminooctanoic acid (Aoa) or β-aminodecanoic acid (Ada). frontiersin.orgnih.gov The biosynthesis of these molecules is initiated by loading modules that produce the β-amino acid, which is then incorporated into the growing peptide chain by NRPS enzymes. frontiersin.org

Lobocyclamides , another group of lipopeptides isolated from cyanobacteria, also feature rare, long-chain β-amino acids. nih.govelsevierpure.com Lobocyclamide B and C, for example, incorporate 3-aminodecanoic acid and 3-aminooctanoic acid, respectively. nih.govelsevierpure.comresearchgate.netacs.orgacs.org The presence of these β-amino acid residues is a defining characteristic of this class of natural products.

Table 1: Beta-Amino Acids in Selected Macrocyclic Peptides

| Natural Product Class | Specific Compound | Incorporated β-Amino Acid | Source |

|---|---|---|---|

| Laxaphycins | Laxaphycin A | 3-aminooctanoic acid (Aoc) | nih.gov |

| Laxaphycin B | 3-aminodecanoic acid (Ada) | nih.govacs.org | |

| Laxaphycin D | 3-aminooctanoic acid (Aoc) | nih.gov | |

| Scytocyclamides | β-aminooctanoic acid (Aoa) | frontiersin.org | |

| Lobocyclamides | Lobocyclamide B | 3-aminodecanoic acid | nih.govelsevierpure.comacs.org |

| Lobocyclamide C | 3-aminooctanoic acid | nih.govelsevierpure.comacs.org |

Exploration as Non-Canonical Amino Acids (NCAAs)

Beta-amino acids are a prominent category of non-canonical amino acids (ncAAs), which are amino acids not among the 20 standard proteinogenic ones. mdpi.com Their unique structure, featuring an additional carbon in the backbone compared to α-amino acids, allows them to be used as building blocks for creating novel molecules with enhanced properties. scirp.orgchiroblock.com The incorporation of ncAAs like β-amino acids into peptides and proteins is a key strategy in synthetic biology and medicinal chemistry. nih.govfrontiersin.orgnih.gov

Modulating Conformation and Function of Biomacromolecules

The inclusion of β-amino acids into peptide chains has a profound effect on their three-dimensional structure. acs.org Oligomers composed of β-amino acids, known as β-peptides, are a well-studied class of "foldamers," which are synthetic polymers that adopt discrete and predictable conformations similar to natural biomolecules. nih.govscirp.org

β-peptides can form stable secondary structures such as helices, turns, and sheets, often with fewer residues than required for α-peptides. nih.govscirp.org For example, β-peptides can form stable 14-helical structures in solution. nih.gov This ability to control the shape of peptides allows for the precise spatial arrangement of functional groups, which is crucial for creating molecules with specific biological activities. acs.org The constrained conformations of cyclic β-amino acids are particularly effective at inducing turns and rigid structures in peptides. researchgate.netnih.govoup.com This structural stability also confers a significant advantage: increased resistance to degradation by proteases, which are enzymes that typically break down α-peptides. nih.govacs.orgresearchgate.net

Impact on Ligand-Target Interactions

The unique structural properties endowed by β-amino acids make them valuable tools for designing ligands that can bind to biological targets with high affinity and specificity. acs.org By creating stable, predictable structures, β-amino acid-containing peptides can mimic the surfaces of natural proteins, enabling them to interfere with protein-protein interactions (PPIs), which are notoriously difficult targets for small molecules. acs.orgnih.gov

The enhanced stability against proteolysis means that β-peptide-based drugs have a longer half-life in the body. researchgate.net Researchers have successfully designed β-peptides that act as inhibitors of various biological processes, including viral fusion and cell proliferation, by targeting specific protein interfaces. nih.gov The incorporation of cyclic β-amino acids has been shown to be critical for the inhibitory activity and serum stability of macrocyclic peptide inhibitors targeting enzymes like the SARS-CoV-2 main protease. nih.govoup.com Substituting canonical amino acids with β-amino acids can improve the pharmacological properties of peptides, making them more potent and stable. researchgate.net

Table 2: Properties Conferred by Beta-Amino Acid Incorporation

| Property | Description | Scientific Finding |

|---|---|---|

| Structural Stability | β-peptides form stable secondary structures like helices and sheets, often with short sequences. nih.govscirp.org | Oligomers of β-amino acids (foldamers) adopt well-defined and predictable conformations in solution. nih.gov |

| Proteolytic Resistance | The altered backbone of β-peptides makes them resistant to degradation by proteases. acs.orgresearchgate.net | Peptides containing β-amino acids exhibit significantly enhanced stability against enzymatic degradation compared to their α-peptide counterparts. researchgate.net |

| Conformational Control | The incorporation of β-amino acids, especially cyclic ones, allows for precise control over the peptide's 3D shape. acs.orgresearchgate.net | Cyclic β-amino acids are potent inducers of turns and rigid structures, improving binding affinity to target proteins. nih.gov |

| Modulation of Interactions | Stable, well-defined structures can mimic protein surfaces to inhibit protein-protein interactions. acs.orgnih.gov | β-peptides have been designed to target and inhibit medically relevant protein-protein interactions. nih.gov |

Intermediary Roles in Metabolic Pathways (General Beta-Amino Acids)

Beyond their role as components of complex natural products, β-amino acids also function as intermediates in primary and secondary metabolism. nih.govhilarispublisher.comresearchgate.net For example, β-alanine is a component of coenzyme A and the naturally occurring dipeptides carnosine and anserine, playing a role in muscle cell homeostasis. hilarispublisher.comresearchgate.net

The biosynthesis of many natural products containing β-amino acids relies on dedicated metabolic pathways to produce these non-proteinogenic building blocks. rsc.org For instance, in the biosynthesis of the antibiotic vicenistatin, a glutamate (B1630785) mutase is involved in forming a methylated β-amino acid from L-glutamic acid. nih.gov Similarly, the formation of (S)-3-aminobutyric acid in the biosynthesis of incednine (B1264186) proceeds through a β-glutamate intermediate. nih.gov The biosynthesis of other β-amino acids, like the 3-aminononanoic acid found in cremimycin, occurs via polyketide synthase pathways. nih.gov These examples highlight that cells have evolved specific enzymatic machinery to produce and utilize β-amino acids as key intermediates for constructing a wide array of bioactive molecules. rsc.org

Q & A

Q. What are the standard methods for synthesizing (3S)-3-aminoheptanoic acid, and how is stereochemical purity validated?

this compound is typically synthesized via asymmetric catalytic hydrogenation or enzymatic resolution to ensure enantiomeric purity. For example, chiral catalysts like Rhodium complexes with phosphine ligands can enforce (S)-configuration . Structural validation employs techniques such as:

- Chiral HPLC : To confirm enantiomeric excess (e.g., using a Chiralpak IA column with a mobile phase of hexane/isopropanol).

- NMR spectroscopy : Key signals for stereochemistry include coupling constants (e.g., ) and NOE correlations .

- X-ray crystallography : Definitive confirmation of absolute configuration .

Q. How can researchers quantify this compound in complex biological matrices?

Quantitative analysis requires derivatization (e.g., with dansyl chloride or o-phthalaldehyde) to enhance detectability. Methods include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Using a C18 column and MRM transitions for sensitivity .

- Ion-exchange chromatography : Coupled with post-column ninhydrin derivatization for amino acid profiling .

- Capillary electrophoresis : Effective for separating charged species in low-volume samples .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

Advanced optimization employs Design of Experiments (DoE) frameworks:

- Plackett-Burman screening : Identifies critical factors (e.g., temperature, pH, catalyst loading) affecting yield .

- Response Surface Methodology (RSM) : Models non-linear interactions between variables (e.g., substrate concentration vs. reaction time) .

- Taguchi methods : Reduces variability in large-scale reactions by stabilizing parameters like agitation speed .

Q. How do structural modifications (e.g., chain length, substituents) affect the biological activity of this compound?

Systematic SAR studies reveal:

- Chain elongation : Increasing carbon chain length (e.g., from C5 to C7) enhances lipid bilayer penetration but reduces solubility .

- Methyl branching : A 4-methyl substituent (as in 3-amino-4-methylheptanoic acid) increases metabolic stability but may sterically hinder enzyme binding .

- Fluorinated analogs : Substitution with trifluoromethyl groups (e.g., 3-(trifluoromethyl)phenyl derivatives) improves target affinity via hydrophobic interactions .

Q. How can contradictions in reported enzymatic inhibition data for this compound be resolved?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized buffer systems : Use HEPES (pH 7.4) with 1 mM EDTA to minimize metal ion interference .

- Enzyme source normalization : Compare activity across homologs (e.g., human vs. bacterial enzymes) to identify species-specific effects .

- Control for racemization : Monitor enantiomeric integrity during inhibition assays using chiral columns .

Methodological Challenges

Q. What analytical workflows resolve co-elution issues in chiral separations of this compound?

Co-elution challenges are addressed by:

- Multi-dimensional chromatography : Combining ion-exchange and chiral stationary phases .

- Derivatization with Marfey’s reagent : Introduces UV-active tags to improve resolution in reversed-phase systems .

Q. How do solvent systems impact the stability of this compound during storage?

Stability studies recommend:

- Aqueous buffers (pH 5–6) : Prevent racemization and degradation at 4°C for short-term storage .

- Lyophilization : For long-term storage, dissolve in 0.1% TFA and freeze-dry to avoid hydrolysis .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.